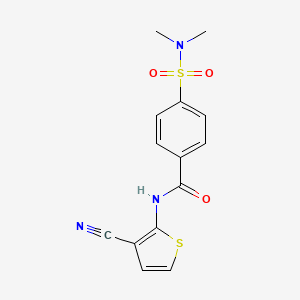

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c1-17(2)22(19,20)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-21-14/h3-8H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJMVSRTJRVXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the cyanothiophene intermediate: This involves the reaction of a thiophene derivative with a cyanating agent under controlled conditions.

Coupling with benzamide: The cyanothiophene intermediate is then coupled with a benzamide derivative in the presence of a suitable catalyst.

Introduction of the dimethylsulfamoyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanothiophene moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in clinical settings. For example, it has shown inhibition against Staphylococcus aureus and Candida glabrata.

- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values of 15.2 µM and 18.7 µM, respectively.

The compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially influencing conditions like diabetes.

- Receptor Modulation : The interaction with cellular receptors may alter signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest moderate antioxidant properties, which could mitigate oxidative stress in cells.

Material Science

In addition to its biological applications, N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is utilized in developing advanced materials, including polymers and electronic devices. Its unique chemical structure allows for the creation of materials with desirable electrical and mechanical properties.

Antioxidant Activity Study

A study evaluated the antioxidant capacity using the ABTS assay, revealing that N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide exhibits moderate activity. This finding indicates its potential role in reducing oxidative damage within biological systems.

Enzyme Inhibition Kinetics

Kinetic studies have shown that this compound acts as a non-competitive inhibitor of certain enzymes involved in carbohydrate metabolism. This characteristic highlights its potential application in managing metabolic disorders.

Mecanismo De Acción

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The cyanothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Compounds

| Compound Name | Heterocyclic Ring | Sulfamoyl Substituent | Additional Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide (Target) | Thiophene | N,N-dimethyl | -CN at position 3 of thiophene | ~363.44 (calculated) |

| N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | Benzothiazole | N,N-dimethyl | -Br, -C₂H₅ on benzothiazole | 461.44 |

| 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide | Benzothiazole | N,N-bis(2-cyanoethyl) | -C₂H₅, -CH₃ on benzothiazole | ~523.64 (calculated) |

| 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | Thiazole | N,N-diethyl | -NO₂-phenyl at thiazole position 4 | ~460.52 (calculated) |

Key Observations :

Heterocyclic Core : The target compound’s thiophene ring differs from benzothiazole or thiazole cores in analogs. Thiophene’s lower electron density (due to one sulfur atom vs. two heteroatoms in thiazoles) may alter π-stacking interactions in biological systems .

Functional Groups : The -CN group on the thiophene ring is a strong electron-withdrawing group (EWG), which may increase metabolic stability compared to electron-donating groups (e.g., -C₂H₅ or -CH₃) in benzothiazole analogs .

Key Insights :

- The target compound’s dimethylsulfamoyl group is shared with compound 50 (), which enhances NF-κB signaling in adjuvant applications. This suggests the target may similarly potentiate immune responses, though experimental validation is required .

- Compared to nitrophenyl-thiazole derivatives (), the target’s -CN group may reduce redox sensitivity, improving stability in biological environments .

Actividad Biológica

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide, with the CAS number 865545-82-0, is a compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a cyanothiophene moiety and a dimethylsulfamoyl group. The molecular formula is with a molecular weight of approximately 335.4 g/mol. Its structure allows for interactions with various biological targets, which is essential for its pharmacological effects.

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The cyanothiophene moiety can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, mitigating oxidative stress in cells.

Antimicrobial Properties

Research has demonstrated that N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida glabrata | Significant antifungal effect |

These findings suggest its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 18.7 |

These results indicate that N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide may be a candidate for further development as an anticancer therapeutic agent .

Case Studies and Research Findings

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity using the ABTS assay, where the compound showed moderate activity, indicating its potential role in reducing oxidative damage in biological systems .

- Inhibitory Effects on Enzymes : Kinetic studies revealed that N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide acts as a non-competitive inhibitor of certain enzymes involved in carbohydrate metabolism, showcasing its potential in managing conditions like diabetes .

Q & A

Q. Table 1. Key Spectral Data for N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 3.05 (s, 6H, N(CH)) | |

| HRMS | [M+H]+ m/z 362.08 (calculated) | |

| HPLC Retention | 1.63 min (C18, 0.1% TFA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.